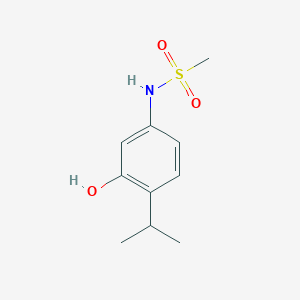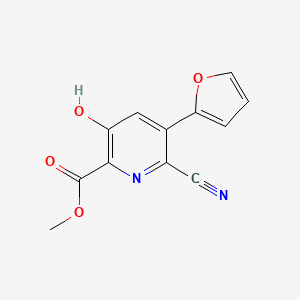
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate is a heterocyclic compound that features a furan ring and a cyano group attached to a picolinate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a cyano-substituted picolinate under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the furan ring.
Wissenschaftliche Forschungsanwendungen
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The furan ring can participate in π-π interactions with biological molecules, potentially affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-cyano-5-(furan-2-yl)-3-methoxypicolinate
- Methyl 6-cyano-5-(furan-2-yl)-3-aminopicolinate
- Methyl 6-cyano-5-(furan-2-yl)-3-chloropicolinate
Uniqueness
Methyl 6-cyano-5-(furan-2-yl)-3-hydroxypicolinate is unique due to the presence of both a hydroxyl group and a cyano group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H8N2O4 |
|---|---|
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
methyl 6-cyano-5-(furan-2-yl)-3-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C12H8N2O4/c1-17-12(16)11-9(15)5-7(8(6-13)14-11)10-3-2-4-18-10/h2-5,15H,1H3 |
InChI-Schlüssel |
QZAQLAGTULILAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C(=N1)C#N)C2=CC=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


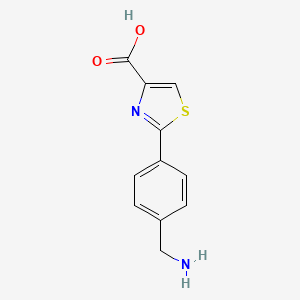
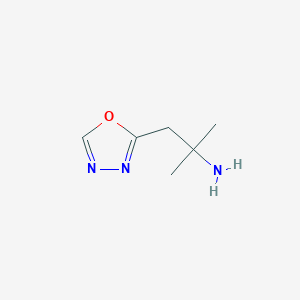
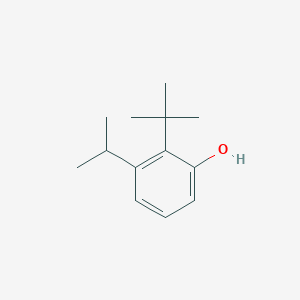

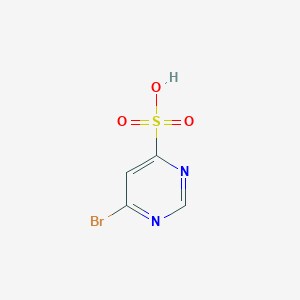

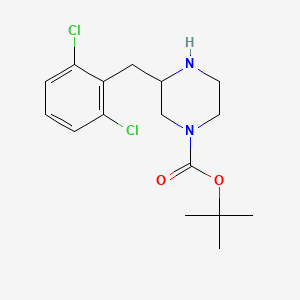
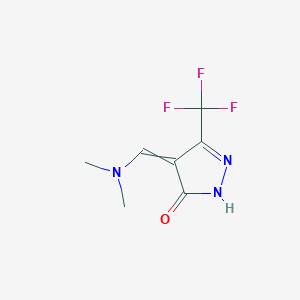
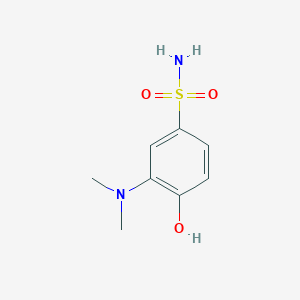
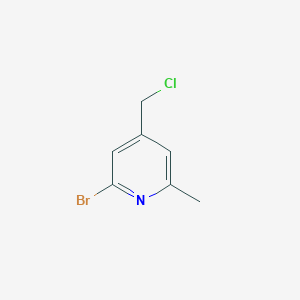

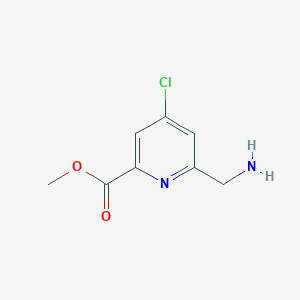
![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
